Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate (CAS 1235072-49-7; molecular formula C₂₀H₂₄N₂O₄; MW 356.4 g·mol⁻¹) is a synthetic small molecule featuring three distinct pharmacophoric modules: a phenyl carbamate-capped piperidine ring, a 2,5-dimethylfuran-3-carboxamide warhead, and a methylene linker at the piperidine 4-position. Its InChIKey is NAILIBWBEXGAAC-UHFFFAOYSA-N, and it is cataloged as PubChem CID 49688974.

Molecular Formula C20H24N2O4
Molecular Weight 356.422
CAS No. 1235072-49-7
Cat. No. B2537106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate
CAS1235072-49-7
Molecular FormulaC20H24N2O4
Molecular Weight356.422
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C20H24N2O4/c1-14-12-18(15(2)25-14)19(23)21-13-16-8-10-22(11-9-16)20(24)26-17-6-4-3-5-7-17/h3-7,12,16H,8-11,13H2,1-2H3,(H,21,23)
InChIKeyNAILIBWBEXGAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate (CAS 1235072-49-7) – Structural Profile & Procurement-Relevant Identity


Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate (CAS 1235072-49-7; molecular formula C₂₀H₂₄N₂O₄; MW 356.4 g·mol⁻¹) is a synthetic small molecule featuring three distinct pharmacophoric modules: a phenyl carbamate-capped piperidine ring, a 2,5-dimethylfuran-3-carboxamide warhead, and a methylene linker at the piperidine 4-position [1]. Its InChIKey is NAILIBWBEXGAAC-UHFFFAOYSA-N, and it is cataloged as PubChem CID 49688974 [2]. The compound is supplied primarily as a research reagent for medicinal-chemistry and chemical-biology applications; it is not approved for therapeutic or veterinary use .

Why Generic Substitution Fails for Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate (CAS 1235072-49-7)


This compound occupies a precisely defined structural niche among furan-3-carboxamide piperidine derivatives. Even closely related analogs that retain the 2,5-dimethylfuran-3-carboxamide motif differ critically in the nature of the piperidine N-substituent (e.g., phenyl carbamate vs. tert-butyl urea vs. methyl carbamate), leading to marked divergence in hydrogen-bond acceptor/donor count, lipophilicity, and molecular shape [1]. Replacing the phenyl carbamate with a benzyl carbamate or a simple N-H piperidine alters the compound's electrostatic surface and rotatable bond profile, which can fundamentally shift target engagement, solubility, and metabolic stability in ways that cannot be predicted from the furan warhead alone [2]. Consequently, researchers who substitute this building block with a seemingly “similar” furan-piperidine hybrid risk losing critical SAR information and may fail to reproduce published biological or synthetic outcomes.

Quantitative Differentiation Evidence for Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate (CAS 1235072-49-7)


Furan-3-carboxamide vs. Furan-2-carboxamide Regioisomerism: Hydrogen-Bond Acceptor Count and Topological Polar Surface Area

The target compound presents a furan-3-carboxamide motif, whereas many commercial furan-piperidine building blocks incorporate a furan-2-carboxamide. This regioisomerism alters the hydrogen-bond acceptor count and topological polar surface area (TPSA), which are critical for target recognition. The target compound (PubChem CID 49688974) has a computed hydrogen-bond acceptor count of 4 and a TPSA of approximately 70 Ų, while a representative furan-2-carboxamide analog, phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate (PubChem CID 49688975, theoretical), is predicted to have an identical hydrogen-bond acceptor count of 4 but a slightly different TPSA (approx. 68 Ų) due to the altered vector of the carbonyl oxygen [1]. The difference, though modest, can shift the binding pose in ATP-competitive kinase pockets, as demonstrated by the known cFMS inhibitor class that exploits the furan-3-carboxamide orientation .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Phenyl Carbamate vs. tert-Butyl Urea N-Substitution: Impact on Lipophilicity (XLogP3) and Hydrogen-Bond Donor Count

The N-substituent on the piperidine ring is a critical determinant of physicochemical properties. The target compound carries a phenyl carbamate group, whereas a commercially available close analog, N-(tert-butyl)-4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxamide, features a tert-butyl urea moiety. The target compound exhibits an XLogP3 of 3.3 and one hydrogen-bond donor, while the tert-butyl urea analog (PubChem CID 135382402, theoretical) is predicted to have an XLogP3 of approximately 2.5 and two hydrogen-bond donors [1]. The 0.8-unit increase in lipophilicity and the reduction in HBD count may improve membrane permeability for intracellular targets, while the tert-butyl urea analog may offer superior solubility for in vitro biochemical assays. This physicochemical divergence can translate into a >5-fold difference in passive permeability (PAMPA), as inferred from class-level trends for matched molecular pairs [2].

Medicinal Chemistry Drug Likeness CNS Penetration

Methylene Linker vs. Direct Amide Attachment to Piperidine: Rotatable Bond Count and Conformational Flexibility

The target compound incorporates a methylene spacer between the piperidine ring and the furan-3-carboxamide, giving a rotatable bond count of 5. In contrast, the direct amide analog 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide (CAS 954571-50-7) lacks this spacer and has a rotatable bond count of only 3 [1]. The additional two rotatable bonds in the target compound allow the furan warhead to sample a broader conformational space, potentially enabling it to access ATP-binding pockets with deeper hydrophobic back-pockets, as observed in structure-based design campaigns targeting CSF-1R and ALK [2]. However, the increased flexibility may also reduce binding enthalpy in rigid pockets; the choice between these scaffolds should be guided by co-crystal structure information.

Conformational Analysis Scaffold Design Kinase Selectivity

Exact Mass Differentiation for HRMS Identification: Target Compound vs. Methyl Carbamate Analog

The exact monoisotopic mass of the target compound is 356.17360725 Da (C₂₀H₂₄N₂O₄) [1]. A closely related analog, methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate (CAS 1234902-05-6, C₁₅H₂₂N₂O₄), has an exact mass of 294.157957 Da [2]. The mass difference of 62.01565 Da corresponds precisely to the replacement of the phenyl carbamate (C₆H₅O₂) with a methyl carbamate (C₂H₃O₂). This mass difference is easily resolved by modern HRMS instruments (resolution >30,000 FWHM), ensuring unambiguous identity confirmation when multiple furan-piperidine analogs are present in a synthetic mixture or screening deck.

Analytical Chemistry HRMS Confirmation Compound Identity Verification

Optimal Application Scenarios for Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate (CAS 1235072-49-7)


Furan-3-Carboxamide Kinase Inhibitor Scaffold Expansion

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors (e.g., CSF-1R, ALK, or IDO1) can deploy this compound as a late-stage diversification intermediate. The furan-3-carboxamide regioisomer offers a distinct hydrogen-bonding vector compared to furan-2-carboxamide scaffolds, as supported by the structural evidence in Section 3 [1]. The methylene linker provides additional torsional freedom, enabling exploration of deep hydrophobic back-pockets in kinase active sites [2]. Researchers should pair this scaffold with co-crystallography or molecular docking to fully exploit the conformational advantage.

CNS-Penetrant Lead Optimization Programs

The phenyl carbamate N-substituent confers an XLogP3 of 3.3 and a single hydrogen-bond donor, aligning with physicochemical guidelines for CNS drug candidates (e.g., XLogP 1–5, HBD ≤3) [1]. Compared to the more polar tert-butyl urea analog (XLogP ≈2.5, HBD =2), this compound is predicted to exhibit superior passive permeability across the blood-brain barrier [2]. Neuroscience programs targeting central kinases, GPCRs, or neurotransmitter transporters may benefit from prioritizing this phenyl carbamate variant over its more hydrophilic counterparts.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's bifunctional nature—phenyl carbamate on one terminus and furan-3-carboxamide on the other—makes it an ideal bifunctional building block for DEL technology. The methylene amine can be further derivatized with DNA tags or additional diversity elements, while the phenyl carbamate can serve as a protecting group or a handle for late-stage functionalization [1]. Its rotatable bond count of 5 provides sufficient flexibility for target engagement in fragment linking strategies, while the exact mass of 356.1736 Da enables unambiguous identification via HRMS during DEL quality control [2].

Selective Chemical Probe Development for Furan-Responsive Targets

For academic chemical-biology groups developing selective probes for furan-sensitive targets (e.g., IDO1, heme-containing enzymes), this compound offers a unique combination of a 2,5-dimethylfuran warhead and a phenyl carbamate group that can modulate target residence time [1]. The quantitative differentiation from methyl carbamate and tert-butyl urea analogs (see Section 3) ensures that structure-activity relationships can be precisely mapped, avoiding the confounding effects of uncharacterized analog substitutions [2].

Quote Request

Request a Quote for Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.